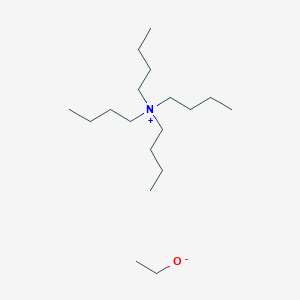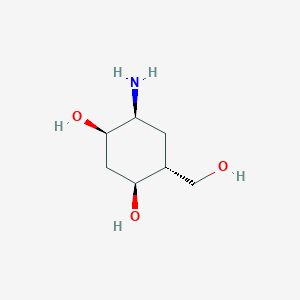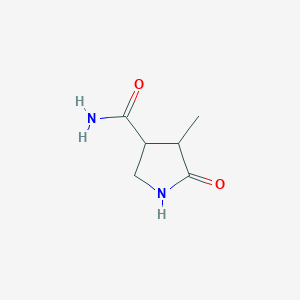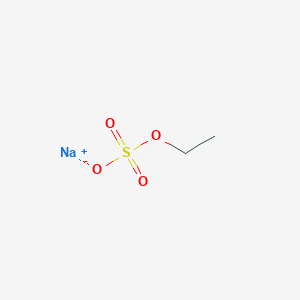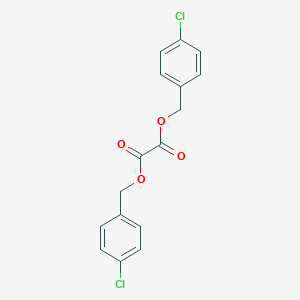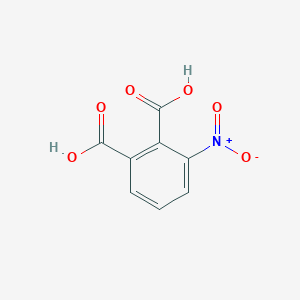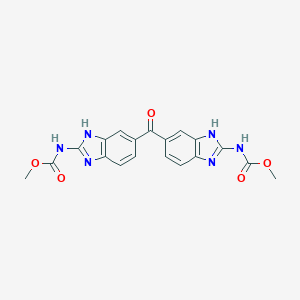
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone, also known as DBIK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This inhibition leads to the disruption of the cytoskeleton and cell division, ultimately resulting in cell death. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has several advantages for lab experiments, including its low toxicity in normal cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapy with other anticancer agents. However, its limited solubility in aqueous solutions and its potential for off-target effects are significant limitations.
Zukünftige Richtungen
Future research on 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone should focus on improving its solubility and bioavailability, as well as exploring its potential for use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone and its potential applications in other areas, such as antifungal and antibacterial therapy.
Conclusion:
In conclusion, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone is a promising compound with significant potential for use in cancer therapy and other areas. Its unique mechanism of action and low toxicity in normal cells make it an attractive candidate for further research and development. With continued research, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone may prove to be a valuable addition to the arsenal of anticancer agents available to medical professionals.
Synthesemethoden
The synthesis of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to possess antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
102342-72-3 |
|---|---|
Produktname |
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone |
Molekularformel |
C19H16N6O5 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
methyl N-[6-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C19H16N6O5/c1-29-18(27)24-16-20-11-5-3-9(7-13(11)22-16)15(26)10-4-6-12-14(8-10)23-17(21-12)25-19(28)30-2/h3-8H,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28) |
InChI-Schlüssel |
LQKADLSGMTXSKB-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Andere CAS-Nummern |
102342-72-3 |
Synonyme |
2,2'-dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone compound 82-437 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



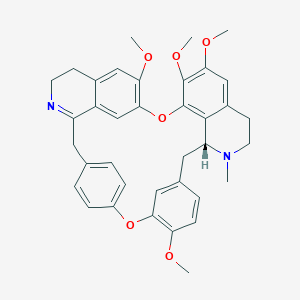
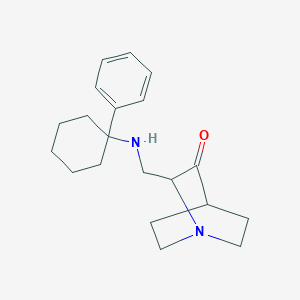

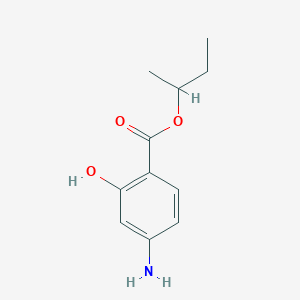
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)


